Ethyl 3-Methyl-4-Oxo-4,5,6,7-Tetrahydro-2h-Isoindole-1-Carboxylate
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Overview
Description
Ethyl 3-Methyl-4-Oxo-4,5,6,7-Tetrahydro-2h-Isoindole-1-Carboxylate is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.252 g/mol . This compound is part of the isoindole family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
The synthesis of Ethyl 3-Methyl-4-Oxo-4,5,6,7-Tetrahydro-2h-Isoindole-1-Carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of ethyl acetoacetate with an amine derivative, followed by cyclization and oxidation steps . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Chemical Reactions Analysis
Ethyl 3-Methyl-4-Oxo-4,5,6,7-Tetrahydro-2h-Isoindole-1-Carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where common reagents include halides and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with strong oxidizing agents can yield carboxylic acids, while reduction with hydride donors can produce alcohols .
Scientific Research Applications
Ethyl 3-Methyl-4-Oxo-4,5,6,7-Tetrahydro-2h-Isoindole-1-Carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-Methyl-4-Oxo-4,5,6,7-Tetrahydro-2h-Isoindole-1-Carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 3-Methyl-4-Oxo-4,5,6,7-Tetrahydro-2h-Isoindole-1-Carboxylate can be compared with other similar compounds, such as:
Ethyl 3-Methyl-4-Oxo-4,5,6,7-Tetrahydro-1-Benzofuran-2-Carboxylate: This compound has a similar structure but contains a benzofuran ring instead of an isoindole ring.
Ethyl 6-Methyl-2-Oxo-4-Phenyl-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate: This compound has a tetrahydropyrimidine ring and exhibits different biological activities.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which make it a valuable compound for research and development .
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
ethyl 3-methyl-4-oxo-2,5,6,7-tetrahydroisoindole-1-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-3-16-12(15)11-8-5-4-6-9(14)10(8)7(2)13-11/h13H,3-6H2,1-2H3 |
InChI Key |
QMQMLKBVJSOVCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2CCCC(=O)C2=C(N1)C |
Origin of Product |
United States |
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